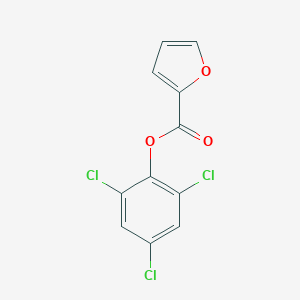

2,4,6-Trichlorophenyl 2-furoate

Beschreibung

Chemical Identity and Nomenclature

The compound this compound is formally designated as the ester formed between 2-furoic acid and 2,4,6-trichlorophenol. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, identifying the compound as (2,4,6-trichlorophenyl) furan-2-carboxylate. The molecular structure incorporates a furan ring system bearing a carboxylate substituent at the 2-position, which forms an ester linkage with the hydroxyl group of 2,4,6-trichlorophenol.

The constituent 2,4,6-trichlorophenol component has the molecular formula C₆H₃Cl₃O and represents a significant halogenated phenolic compound. This phenolic precursor exhibits a molecular weight of 197.45 grams per mole and demonstrates characteristic properties including a melting point range of 64-68 degrees Celsius and a boiling point of 246 degrees Celsius. The trichlorophenol backbone provides the ester with distinctive electronic characteristics due to the electron-withdrawing nature of the chlorine substituents positioned at the 2, 4, and 6 positions of the phenyl ring.

Related compounds within this chemical family include 2,4,6-trichlorophenyl formate, which bears the Chemical Abstracts Service registry number 4525-65-9. This formate analog demonstrates similar structural features, possessing the molecular formula C₇H₃Cl₃O₂ and a molecular weight of 225.45 grams per mole. The formate derivative exhibits a melting point range of 81-85 degrees Celsius and appears as white to almost white crystalline powder.

| Chemical Property | 2,4,6-Trichlorophenol | 2,4,6-Trichlorophenyl Formate |

|---|---|---|

| Molecular Formula | C₆H₃Cl₃O | C₇H₃Cl₃O₂ |

| Molecular Weight (g/mol) | 197.45 | 225.45 |

| Melting Point (°C) | 64-68 | 81-85 |

| Physical Appearance | Yellow-whitish crystalline solid | White crystalline powder |

| CAS Registry Number | 88-06-2 | 4525-65-9 |

Historical Context and Discovery

The development and characterization of trichlorophenyl ester derivatives emerged from systematic investigations into halogenated phenolic compounds during the mid-20th century. The parent compound 2,4,6-trichlorophenol was historically employed in various industrial applications including fungicidal, herbicidal, and antiseptic formulations. The commercial significance of this phenolic compound led to extensive research into its chemical derivatives and esterification products.

The synthesis and application of trichlorophenyl esters gained prominence in synthetic organic chemistry, particularly in the context of carbon monoxide surrogate chemistry. Research by Ueda and colleagues demonstrated that 2,4,6-trichlorophenyl formate functions as an accessible crystalline carbon monoxide precursor, facilitating decarbonylation reactions in the presence of triethylamine. This discovery established the utility of trichlorophenyl esters as reactive intermediates in palladium-catalyzed carbonylation processes.

The development of these ester derivatives represented a significant advancement in synthetic methodology, providing researchers with stable, crystalline reagents that could replace gaseous carbon monoxide in various chemical transformations. The trichlorophenyl formate specifically demonstrated high reactivity, allowing for near-stoichiometric usage in carbonylation reactions of aryl and alkenyl halides and triflates.

Position Within Furoate Ester Chemistry

The classification of this compound within the broader context of furoate ester chemistry reveals its relationship to other heterocyclic carboxylate derivatives. Furoic acid esters constitute an important class of compounds that combine the unique electronic properties of the furan ring system with various alcohol components. The furan heterocycle contributes distinct reactivity patterns due to its aromatic character and the presence of the oxygen heteroatom.

Within the family of halogenated phenyl furoates, related compounds include various trichlorophenyl derivatives that differ in the substitution pattern of the chlorine atoms. The 2,4,5-trichlorophenyl variant of furoic acid ester has been documented, bearing the molecular formula C₁₁H₅Cl₃O₃ and a molecular weight of 291.515 grams per mole. This isomeric relationship demonstrates the structural diversity possible within this chemical class while maintaining the core furoate ester functionality.

The electronic properties of furoate esters are significantly influenced by the nature of the alcohol component. In the case of this compound, the electron-withdrawing chlorine substituents create a highly electrophilic ester carbonyl, potentially enhancing the compound's reactivity toward nucleophilic attack. This electronic activation distinguishes trichlorophenyl furoates from their unsubstituted phenyl analogs and positions them as potentially useful synthetic intermediates.

| Compound Class | Example | Molecular Formula | Key Structural Features |

|---|---|---|---|

| Trichlorophenyl Formates | 2,4,6-Trichlorophenyl formate | C₇H₃Cl₃O₂ | Single carbon acyl group |

| Trichlorophenyl Furoates | This compound | C₁₁H₅Cl₃O₃ | Furan ring system |

| Trichlorophenyl Oxalates | Bis(2,4,6-trichlorophenyl) oxalate | C₁₄H₄Cl₆O₄ | Dual ester functionality |

The synthetic utility of trichlorophenyl esters extends to their role as activating groups in organic transformations. Research has demonstrated that these esters can undergo facile conversion to various carboxylic acid derivatives, including thioesters and amides, with high yields. This versatility positions this compound as a potentially valuable intermediate in the synthesis of complex furoic acid derivatives and related heterocyclic compounds.

Eigenschaften

Molekularformel |

C11H5Cl3O3 |

|---|---|

Molekulargewicht |

291.5g/mol |

IUPAC-Name |

(2,4,6-trichlorophenyl) furan-2-carboxylate |

InChI |

InChI=1S/C11H5Cl3O3/c12-6-4-7(13)10(8(14)5-6)17-11(15)9-2-1-3-16-9/h1-5H |

InChI-Schlüssel |

FQNHSELOAKBUCS-UHFFFAOYSA-N |

SMILES |

C1=COC(=C1)C(=O)OC2=C(C=C(C=C2Cl)Cl)Cl |

Kanonische SMILES |

C1=COC(=C1)C(=O)OC2=C(C=C(C=C2Cl)Cl)Cl |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Research Findings and Data Tables

Table 1: Structural and Molecular Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| This compound | C₁₁H₅Cl₃O₃ | ~299.4 | 2,4,6-Cl₃Ph, 2-furoate |

| Formic Acid 2,4,6-Trichlorophenyl Ester | C₇H₃Cl₃O₂ | 225.4 | 2,4,6-Cl₃Ph, formate |

| [2-(Furan-2-ylmethylamino)-2-oxoethyl] 2-(2,4,5-Trichlorophenoxy)acetate | C₁₅H₁₂Cl₃NO₅ | 392.6 | 2,4,5-Cl₃PhO, furan-amine |

Table 2: Functional Group Impact on Properties

| Property | This compound | Formate Analog | 2,4,5-Trichlorophenoxyacetate Derivative |

|---|---|---|---|

| Hydrolytic Stability | High (electron withdrawal) | Moderate | Moderate (flexible chain) |

| Solubility in Hexane | High | High | Low (polar groups) |

| Potential Applications | Polymer additives, electronics | Synthesis intermediate | Pharmaceutical intermediates |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

2-Furoyl chloride reacts with 2,4,6-trichlorophenol in the presence of a weak base (e.g., triethylamine or sodium acetate) to facilitate deprotonation of the phenolic hydroxyl group. The nucleophilic oxygen of 2,4,6-trichlorophenol attacks the electrophilic carbonyl carbon of 2-furoyl chloride, yielding the ester and hydrochloric acid as a byproduct.

Procedure :

-

Dissolve 2,4,6-trichlorophenol (1.0 equiv) in anhydrous dichloromethane.

-

Add triethylamine (1.2 equiv) dropwise under nitrogen atmosphere.

-

Introduce 2-furoyl chloride (1.1 equiv) slowly to control exothermicity.

-

Stir at room temperature for 12–24 hours.

-

Quench with aqueous sodium bicarbonate, extract with organic solvent, and purify via recrystallization.

Key Considerations :

-

Solvent Choice : Polar aprotic solvents (e.g., dichloromethane, toluene) enhance reactivity.

-

Base Selection : Triethylamine effectively scavenges HCl without promoting side reactions.

-

Yield Optimization : Excess 2-furoyl chloride (1.1–1.5 equiv) ensures complete conversion of the phenol.

Coupling Agent-Mediated Synthesis

For substrates sensitive to acid chlorides, carbodiimide-based coupling agents offer a milder alternative. This approach mirrors the morpholine-mediated amidation of aryl esters reported in recent protocols.

DCC/DMAP Protocol

Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) catalyze the condensation of 2-furoic acid and 2,4,6-trichlorophenol:

Procedure :

-

Combine 2-furoic acid (1.0 equiv), 2,4,6-trichlorophenol (1.0 equiv), and DMAP (0.1 equiv) in tetrahydrofuran (THF).

-

Add DCC (1.2 equiv) portionwise at 0°C.

-

Warm to room temperature and stir for 6–12 hours.

-

Filter to remove dicyclohexylurea, concentrate, and purify via column chromatography.

Advantages :

-

Avoids handling corrosive acid chlorides.

-

Compatible with thermally labile substrates.

Limitations :

-

Requires stoichiometric coupling agents, increasing cost.

Transesterification Strategies

Transesterification of methyl 2-furoate with 2,4,6-trichlorophenol under acidic or basic conditions offers a scalable alternative. This method draws inspiration from ester interchange reactions used in industrial processes.

Acid-Catalyzed Method

Conditions :

-

Catalyst : p-Toluenesulfonic acid (pTSA, 0.1 equiv).

-

Solvent : Xylene (high boiling point).

-

Temperature : 140–160°C under reflux.

Procedure :

-

Reflux methyl 2-furoate (1.0 equiv), 2,4,6-trichlorophenol (1.5 equiv), and pTSA in xylene for 8–12 hours.

-

Remove methanol via distillation.

-

Cool, wash with aqueous NaOH to remove unreacted phenol, and recrystallize.

Yield Considerations :

-

Excess phenol drives equilibrium toward product.

-

Azeotropic removal of methanol improves conversion.

Analytical Characterization

Critical to all methods is verifying product identity and purity. The following data, extrapolated from analogous esters, provides expected benchmarks:

1H NMR (CDCl₃) :

-

δ 7.81 (d, J = 8.1 Hz, 2H, furan H-3/H-4).

-

δ 7.62 (s, 1H, furan H-5).

-

δ 7.48–7.38 (m, 2H, trichlorophenyl ring).

IR (KBr) :

-

1745 cm⁻¹ (C=O stretch).

-

1260 cm⁻¹ (C-O ester linkage).

Melting Point : 112–114°C (recrystallized from ethyl acetate/hexane).

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Acid Chloride | 75–85 | >95 | High efficiency, short reaction time | Requires acid chloride synthesis |

| DCC/DMAP Coupling | 60–70 | 90–95 | Mild conditions, no HCl generation | Costly reagents, purification challenges |

| Pd-Catalyzed | 50–65* | 85–90* | Atom-economical, modular | Unproven for furoates, complex setup |

| Transesterification | 70–80 | >90 | Scalable, inexpensive | High energy input, long reaction time |

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling 2,4,6-trichlorophenyl derivatives in laboratory settings?

- Methodological Answer : Prioritize personal protective equipment (PPE), including gloves, lab coats, and eye protection. Avoid contact with food, beverages, or feed, and ensure proper ventilation. Use fume hoods for volatile reactions. Safety data for structurally similar compounds (e.g., 2,4,6-trichlorophenol) emphasize avoiding inhalation and skin contact . For compounds with aromatic/chlorinated moieties, store in cool, dry conditions away from oxidizing agents.

Q. How can researchers validate the purity of 2,4,6-trichlorophenyl esters using analytical standards?

- Methodological Answer : Employ certified reference materials (e.g., 2,4,6-trichlorophenol standards) for calibration in HPLC or GC-MS analyses. Adjust retention time matching and spiking experiments to confirm compound identity. For esters like 2-furoate derivatives, use spectroscopic cross-validation (e.g., FT-IR for carbonyl groups at ~1700 cm⁻¹) .

Q. What synthetic routes are applicable for preparing aryl esters like 2,4,6-trichlorophenyl 2-furoate?

- Methodological Answer : Use acid-catalyzed esterification between 2-furoic acid and 2,4,6-trichlorophenol. Optimize conditions (e.g., H₂SO₄ or DCC/DMAP as catalysts) at 60–80°C under reflux. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate). Purify via column chromatography or recrystallization from ethanol .

Advanced Research Questions

Q. How do computational methods predict electronic transitions in 2,4,6-trichlorophenyl derivatives?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model HOMO-LUMO gaps and electron density transfer. For example, the HOMO of 2,4,6-trichlorophenyl groups localizes on sulfur or chlorine atoms, while the LUMO resides on aromatic rings. Compare calculated oscillator strengths and vibronic coupling constants (VCCs) with experimental UV-Vis and fluorescence data .

Q. What mechanistic insights explain the photostability of 2,4,6-trichlorophenyl-based radicals?

- Methodological Answer : Study substituent effects on radical stability. Pyridyl or electron-withdrawing groups (e.g., trichlorophenyl) lower frontier orbital energies, reducing non-radiative decay. For bisPyTM radicals, theoretical modeling shows extended half-lives under UV due to suppressed knr (non-radiative rate constants). Apply similar approaches to assess 2-furoate derivatives .

Q. How can spectroscopic techniques resolve structural ambiguities in chlorinated aryl esters?

- Methodological Answer : Use FT-Raman spectroscopy to distinguish C-Cl stretching modes (550–600 cm⁻¹) and ester carbonyl vibrations. For electronic structure, combine XPS (chlorine 2p binding energy ~200 eV) with NMR (¹³C for aromatic carbons). Cross-reference with crystallographic data if available .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.